Phenamacril

Description

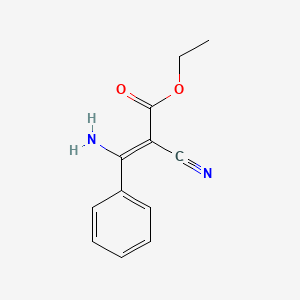

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-amino-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRQBWKLHCEKQH-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC=CC=C1)\N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenamacril's Mechanism of Action on Fusarium Myosin I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenamacril is a novel, potent, and highly specific fungicide that targets the class I myosin motor protein in a subset of Fusarium species, which are devastating plant pathogens. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits Fusarium graminearum myosin I (FgMyoI), the structural basis for its species specificity, and the mechanisms of evolved resistance. Detailed experimental protocols for key assays and quantitative data on inhibitor potency are presented to facilitate further research and development in this area.

Introduction

Fusarium species pose a significant threat to global agriculture, causing diseases such as head blight in major crops like wheat and maize, leading to substantial yield losses and mycotoxin contamination of grains.[1] this compound, a cyanoacrylate compound, has emerged as an environmentally benign fungicide due to its exceptional specificity for the sole class I myosin in certain Fusarium species, including the major pathogens F. graminearum, F. asiaticum, and F. fujikuroi.[1][2] This specificity provides a significant advantage over broad-spectrum fungicides. However, the emergence of resistance, driven by point mutations in the myosin motor domain, necessitates a thorough understanding of this compound's mechanism of action to guide the development of next-generation fungicides.[1][2] This guide delves into the core of this compound's inhibitory action on Fusarium myosin I.

The Molecular Mechanism of Action

This compound functions as a reversible and non-competitive inhibitor of the ATPase activity of Fusarium class I myosin.[2][3][4] Its mechanism is not based on direct competition with ATP for the nucleotide-binding pocket but rather through allosteric inhibition.

Binding to a Novel Allosteric Pocket

Structural studies, including the crystal structure of this compound bound to the FgMyoI motor domain, have been pivotal in elucidating its mechanism.[1] this compound binds to a previously undescribed allosteric pocket located within the actin-binding cleft of the myosin motor domain.[1][2] This pocket is distinct from other known allosteric inhibitor binding sites on myosin.[1]

The binding of this compound to this pocket has a profound impact on the conformational changes that are essential for the myosin motor function. Specifically, it blocks the closure of the actin-binding cleft.[1] This cleft closure is a critical step in the myosin ATPase cycle, which is coupled to the power stroke that generates force. By preventing this closure, this compound effectively locks the myosin in a pre-power stroke state, thereby inhibiting its motor activity.[1]

Inhibition of ATPase Activity

The binding of this compound directly inhibits the ATPase activity of FgMyoI.[3][4] This inhibition is potent, with reported IC50 values in the nanomolar to low micromolar range for susceptible species.[3][5][6] The inhibition affects both the basal and the actin-activated ATPase activities of the myosin.[5][7]

The interaction of this compound with key amino acid residues within the binding pocket is crucial for its inhibitory effect. The structure reveals interactions with 18 amino acids lining this pocket.[1] Notably, the central residue of the regulatory Switch 2 loop, Y409, is a key component of this pocket, directly linking this compound binding to the conformational state of this critical regulatory element.[1]

Quantitative Data on this compound Inhibition

The potency of this compound against FgMyoI and the impact of resistance mutations have been quantified through various biochemical assays.

Table 1: Inhibitory Concentration (IC50) of this compound on Wild-Type and Mutant Fusarium Myosin I ATPase Activity

| Myosin Variant | IC50 (µM) | Fold Resistance (RF) | Reference |

| FgMyoI (Wild-Type) | 0.36 | 1 | [8] |

| FgMyoI (Wild-Type) | ~0.365 | 1 | [3][6] |

| FgMyoIIQ2 (Wild-Type) | 1.10 ± 0.06 | 1 | [5][7] |

| FgMyoIIQ2 S217A | ~4.4 | ~4 | [5] |

| FgMyoIIQ2 S217T | ~66 | ~60 | [5] |

| FgMyoIIQ2 S217L | ~66 | ~60 | [5] |

| FgMyoI M375K | High Resistance | >100 | [8] |

| FgMyoI Y409A | High Resistance | >100 | [8] |

| FgMyoI F419A | Moderate Resistance | 10-100 | [8] |

| FgMyoI C423D | Moderate Resistance | 10-100 | [8] |

| FgMyoI A577F | Low Resistance | <10 | [8] |

Table 2: Kinetic Parameters of F. graminearum Myosin I (FgMyo1) ATPase Activity in the Presence of this compound

| Condition | kcat,actin (s-1) | Kapp,actin (µM) | Reference |

| Ethanol Control (0 µM this compound) | 0.72 ± 0.04 | 4.80 ± 0.5 | [6] |

| 300 nM this compound | 0.51 ± 0.03 | 11.7 ± 0.09 | [6] |

| 600 nM this compound | 0.49 ± 0.05 | 24.9 ± 3.5 | [6] |

Structural Basis of Specificity and Resistance

Species Specificity

The high specificity of this compound for certain Fusarium species is attributed to the specific amino acid composition of the binding pocket.[1] A key residue, M375, has been identified as a determinant of this compound sensitivity. This residue is conserved in this compound-sensitive Fusarium species.[1] Mutating this methionine to a lysine (M375K) in FgMyoI confers high resistance to this compound.[8] Conversely, introducing a methionine at the equivalent position in a resistant myosin from Magnaporthe grisea renders it sensitive to the inhibitor.[1]

Resistance Mutations

The development of resistance to this compound in the field and in laboratory settings is primarily due to point mutations in the myo5 gene, which encodes the class I myosin.[1][9] These mutations are concentrated in the this compound binding pocket.[1] High and moderate resistance are often associated with mutations in six key pocket residues.[1] For example, mutations at positions K216, S217, and E420 are known to confer high levels of resistance.[9] These mutations likely reduce the binding affinity of this compound to the myosin, thereby diminishing its inhibitory effect.[1]

Experimental Protocols

Heterologous Expression and Purification of Fusarium Myosin I in Sf9 Insect Cells

This protocol is adapted from methodologies used for expressing and purifying FgMyoI constructs.[8]

-

Construct Generation : The cDNA encoding the desired Fusarium myosin I fragment (e.g., motor domain and IQ motifs) is cloned into a baculovirus transfer vector (e.g., pFastBac).

-

Baculovirus Generation : The recombinant transfer vector is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid DNA is then transfected into Sf9 insect cells to produce recombinant baculovirus.

-

Protein Expression : Sf9 cells are infected with the high-titer recombinant baculovirus and cultured for 48-72 hours to allow for protein expression.

-

Cell Lysis : Cells are harvested by centrifugation and lysed in a suitable lysis buffer containing protease inhibitors.

-

Affinity Chromatography : The myosin protein, often engineered with an affinity tag (e.g., His-tag, FLAG-tag), is purified from the cell lysate using the corresponding affinity resin.

-

Size-Exclusion Chromatography : Further purification is achieved by size-exclusion chromatography to separate the myosin from any remaining contaminants and aggregates.

-

Protein Characterization : The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

NADH-Coupled ATPase Assay

This assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.[10][11]

-

Reagent Preparation :

-

Assay Buffer: Typically contains HEPES or MOPS buffer, MgCl2, and KCl at a physiological pH.

-

Enzyme Mix: A mixture of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Substrate Mix: Contains phosphoenolpyruvate (PEP), ATP, and NADH.

-

-

Assay Procedure :

-

In a microplate well or cuvette, combine the assay buffer, enzyme mix, substrate mix, and the purified myosin I protein.

-

To measure actin-activated ATPase activity, include varying concentrations of F-actin.

-

To determine the IC50 of this compound, add a range of inhibitor concentrations.

-

Initiate the reaction by adding ATP.

-

-

Data Acquisition :

-

Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer or plate reader.

-

The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

-

-

Data Analysis :

-

Calculate the ATPase rate from the slope of the absorbance versus time plot.

-

For IC50 determination, plot the ATPase activity as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin.[2][12]

-

Flow Cell Preparation : Construct a flow cell using a microscope slide and a coverslip. Coat the inner surface of the coverslip with nitrocellulose.

-

Myosin Adsorption : Introduce the purified myosin I solution into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.

-

Blocking : Block the remaining non-specific binding sites on the surface with a protein like bovine serum albumin (BSA).

-

Actin Visualization : Introduce fluorescently labeled F-actin filaments into the flow cell.

-

Motility Initiation : Initiate actin filament gliding by adding an ATP-containing motility buffer.

-

Imaging : Observe and record the movement of the fluorescent actin filaments using a fluorescence microscope equipped with a sensitive camera.

-

Data Analysis : Analyze the recorded videos to determine the velocity of actin filament gliding. The effect of this compound can be assessed by including it in the motility buffer.

Site-Directed Mutagenesis of Myosin I

This technique is used to introduce specific point mutations into the myosin I gene to study the effects of amino acid substitutions on this compound sensitivity.[1]

-

Primer Design : Design primers containing the desired mutation.

-

PCR Amplification : Use the mutagenic primers to amplify the entire plasmid containing the wild-type myosin I gene using a high-fidelity DNA polymerase.

-

Template Digestion : Digest the parental, non-mutated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation : Transform the mutated plasmid into competent E. coli cells.

-

Screening and Sequencing : Select transformed colonies and isolate the plasmid DNA. Confirm the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Characterization : Express and purify the mutant myosin I protein and characterize its properties as described above.

Visualizations

Signaling Pathway and Inhibition Mechanism

References

- 1. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Mutations in the this compound-Binding Site of Fusarium Myosin-1 on Its Motor Function and this compound Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]

- 9. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]

- 12. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

The Discovery and Synthesis of Phenamacril: A Technical Guide for Researchers

An In-depth Analysis of a Novel Myosin I Inhibitor for the Control of Fusarium Species

Abstract

Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and efficacy against various phytopathogenic fungi within the Fusarium genus. This technical guide provides a comprehensive overview of the discovery, synthesis, and mode of action of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the experimental protocols for key biological assays, summarizes quantitative data on its inhibitory activities, and presents visual diagrams of its mechanism of action and the experimental workflows involved in its characterization.

Discovery and Development

This compound was developed by the Jiangsu Branch of the National Pesticide Research and Development Center in China.[1] It emerged from screening programs aimed at identifying novel fungicides with specific activity against Fusarium species, which are responsible for devastating diseases in staple crops like wheat and rice.[1][2] this compound's development was driven by the need for environmentally benign fungicides with low toxicity and high selectivity, a profile that this compound largely fulfills.[2]

Chemical Synthesis of this compound

The chemical name for this compound is (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate. The synthesis is achieved through a Knoevenagel condensation reaction. While various methods exist for the synthesis of cyanoacrylate compounds, a detailed protocol for this compound and its derivatives has been described.

Synthesis Protocol

The synthesis of this compound involves the reaction of an aromatic aldehyde with ethyl cyanoacetate. A general procedure is outlined below, based on established methods for similar compounds.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethyl cyanoacetate

-

Ammonium acetate (catalyst)

-

Solvent (e.g., toluene or ethanol)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent.

-

Add a catalytic amount of ammonium acetate.

-

The reaction mixture is then heated under reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate (this compound).

Mode of Action: Inhibition of Myosin I

This compound exerts its antifungal activity by specifically targeting and inhibiting the class I myosin motor protein (Myo1) in susceptible Fusarium species.[3][4] Myosins are a superfamily of motor proteins essential for various cellular processes, including mycelial growth and development.[3]

The inhibition mechanism is non-competitive and reversible.[3] this compound binds to an allosteric pocket within the actin-binding cleft of the myosin motor domain.[2][4] This binding event prevents the conformational changes necessary for ATP hydrolysis and the subsequent release of phosphate, effectively arresting the motor in a pre-power stroke state and blocking its motor function.[5] This disruption of the actin cytoskeleton leads to damaged cellular processes and ultimately inhibits fungal growth and virulence.[3]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the inhibitory effect of this compound on the myosin I chemomechanical cycle.

Biological Activity and Quantitative Data

This compound exhibits potent and specific activity against a range of Fusarium species. Its efficacy is quantified through various in vitro and in vivo assays.

In Vitro Inhibitory Activity

The inhibitory activity of this compound is commonly assessed by determining its half-maximal inhibitory concentration (IC50) against the target enzyme (myosin ATPase) and its half-maximal effective concentration (EC50) against fungal mycelial growth.

| Parameter | Species | Value | Reference |

| IC50 (ATPase Activity) | Fusarium graminearum | 365 ± 39 nM | [3][6] |

| Fusarium graminearum | 0.36 µM | [7] | |

| EC50 (Mycelial Growth) | Fusarium verticillioides | 0.516 µg/mL (human pathogenic strain) | [8] |

| Fusarium fujikuroi | 0.1544 µg/mL | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide protocols for key experiments used in the characterization of this compound.

Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of the fungus.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Petri dishes (5.5 cm diameter)

-

Actively growing fungal cultures of the target Fusarium species

-

Cork borer (5 mm diameter)

Procedure:

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

-

Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2, 4, 8 µg/mL).[9] A control plate with the solvent alone should also be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, take mycelial plugs (5 mm) from the edge of an actively growing fungal culture.

-

Place one mycelial plug in the center of each PDA plate.

-

Incubate the plates at 25°C in the dark for a specified period (e.g., 4 days), or until the mycelium in the control plate reaches the edge of the dish.[9]

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

-

The EC50 value can be determined by regression analysis of the inhibition percentages against the logarithm of the this compound concentrations.[9]

Myosin ATPase Activity Assay

This biochemical assay measures the enzymatic activity of myosin I and its inhibition by this compound. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Purified Fusarium myosin I protein

-

F-actin

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

-

Prepare a reaction mixture containing the Kinase Reaction Buffer, purified myosin I protein (e.g., 0.5 µM), and F-actin (e.g., 20 µM).

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

-

Initiate the reaction by adding ATP (e.g., 0.5 mM).

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

The IC50 value is determined by plotting the percentage of ATPase activity against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.[5]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of this compound.

References

- 1. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]

- 2. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cytokinetics.com [cytokinetics.com]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

An In-depth Technical Guide to the Biochemical Properties and Structure of Phenamacril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and potent inhibitory activity against various species of the phytopathogenic fungi Fusarium.[1][2][3] Its unique mode of action, targeting a crucial motor protein, has made it an effective agent for controlling devastating crop diseases such as Fusarium head blight.[2][4] This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound, intended for researchers, scientists, and professionals involved in drug development and crop protection. The document details the molecular interactions, quantitative inhibitory data, and the experimental protocols utilized in its characterization.

Chemical Structure and Properties

This compound is chemically identified as (Z)-Ethyl 2-cyano-3-amino-3-phenylacrylate.[5] Its structure is characterized by a cyanoacrylate core, which is crucial for its biological activity.[5][6]

Chemical Structure of this compound [7]

Caption: Chemical structure of this compound.

An intramolecular hydrogen bond between the amine proton and the oxo-group is suggested to stabilize the Z-configuration of the molecule.[5]

Mechanism of Action

This compound exerts its antifungal effect by specifically targeting and inhibiting the class I myosin motor protein (Myo1), referred to as myosin-5 in Fusarium graminearum (FgMyo1).[1][2][8] This inhibition disrupts essential cellular processes in susceptible fungi, including mycelial growth, conidia germination, and vesicle transport, ultimately leading to a reduction in fungal growth and virulence.[1][6][8]

The inhibition is characterized as reversible and non-competitive .[1][9][10] this compound binds to an allosteric pocket located within the actin-binding cleft of the FgMyo1 motor domain.[1][4][11] This binding event is thought to lock the myosin in a pre-power stroke conformation, preventing the closure of the actin-binding cleft, which is a critical step in the ATP hydrolysis cycle and force generation.[4] Consequently, the ATPase activity of the myosin is potently inhibited.[6][9]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the actomyosin chemomechanical cycle.

References

- 1. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. This compound | Antifungal | Myosin | TargetMol [targetmol.com]

- 4. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Phenamacril's Target Specificity in Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenamacril is a novel cyanoacrylate fungicide demonstrating remarkable and specific activity against a subset of fungal pathogens within the Fusarium genus.[1] This specificity is attributed to its unique mechanism of action, targeting a crucial motor protein, the class I myosin (MyoI), encoded by the myo5 gene.[1][2] By binding to an allosteric site on this protein, this compound non-competitively inhibits its ATPase activity, thereby disrupting essential cellular processes such as mycelial growth, vesicle transport, and mycotoxin production.[2][3][4] This technical guide provides an in-depth analysis of this compound's target specificity, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and the logic of its selective toxicity.

Mechanism of Action: Targeting the Fungal Myosin Motor

This compound's primary molecular target is the class I myosin (MyoI or Myosin-5), a motor protein essential for various cellular functions in eukaryotes.[2][5] In susceptible Fusarium species, this compound acts as a reversible and non-competitive inhibitor of the MyoI ATPase activity.[3][6]

Crystal structure analysis of F. graminearum MyoI has revealed that this compound binds to a novel allosteric pocket located within the actin-binding cleft.[1][7][8] This binding event is proposed to lock the myosin in a pre-power stroke conformation, preventing the closure of the actin-binding cleft, which is a critical step in the force-generating actomyosin cycle.[8][9] This inhibition of the motor protein's function leads to defects in mycelial growth and vesicle transport.[4][10] The vicinity of amino acids 217 and 420 in Myosin-5 is considered a core region for the interaction with this compound.[11]

The Actomyosin Chemomechanical Cycle and this compound Inhibition

The following diagram illustrates the normal actomyosin cycle and the point of inhibition by this compound.

Quantitative Efficacy and Target Specificity

This compound exhibits potent inhibitory activity against specific Fusarium species, while showing significantly lower or no activity against other fungi and oomycetes.[12] This high degree of specificity makes it an environmentally benign fungicide.[2][13] The tables below summarize the in vitro efficacy of this compound against various fungal pathogens and its inhibitory concentration against purified myosin proteins.

In Vitro Antifungal Activity of this compound

| Fungal Species | EC50 (µg/mL) | Reference |

| Fusarium graminearum | 0.108 - 0.141 (avg. 0.126) | [12] |

| Fusarium moniliforme | 0.459 | [12] |

| Fusarium asiaticum | 0.44 | [1] |

| Fusarium pseudograminearum | 0.0998 - 0.5672 (avg. 0.3403) | [14] |

| Fusarium oxysporum (human-pathogenic) | 0.3 | [1] |

| Fusarium oxysporum (sensitive isolate Fo3_a) | 0.516 | [15] |

| Fusarium oxysporum f. sp. vasinfectum (LA0) | 0.804 | [15] |

| Phytophthora capsici | >100 | [12] |

| Alternaria solani | >100 | [12] |

| Blumeria graminis | >100 | [12] |

In Vitro Inhibition of Myosin ATPase Activity

| Myosin Source | IC50 | Reference |

| F. graminearum Myo1 (FgMyo1) | ~360 nM (0.36 µM) | [3][6][16] |

| F. graminearum Myo1IQ2 (basal ATPase) | 0.605 µM | [17][18] |

| F. graminearum Myo1IQ2 (actin-activated) | 1.10 µM | [17][18] |

| F. avenaceum Myo1 | Inhibited | [3] |

| F. solani Myo1 | Little to no inhibition | [3] |

| Human Myosin-1c | Little to no inhibition | [3] |

| D. discoideum Myosin-1B, 1E, 2 | Little to no inhibition | [3] |

Resistance Mechanisms

Resistance to this compound in Fusarium species is primarily conferred by point mutations in the myo5 gene, which encodes the target myosin I protein.[5][12] These mutations typically occur in the residues lining the this compound-binding pocket, thereby reducing the fungicide's affinity.[1] For instance, mutations at positions S217 and E420 in F. graminearum Myo1 have been shown to confer high levels of resistance.[17][18]

Experimental Protocols

The characterization of this compound's mechanism of action and target specificity has relied on a combination of biochemical and genetic methodologies.

Myosin ATPase Activity Assay

This assay is fundamental to determining the inhibitory effect of this compound on its target enzyme.

Objective: To measure the rate of ATP hydrolysis by purified myosin motor constructs in the presence and absence of this compound.

Methodology:

-

Protein Expression and Purification: The myosin motor domain constructs (e.g., FgMyo1IQ2) are typically expressed in a baculovirus/Sf9 insect cell system and purified.[3][17]

-

ATPase Assay: An ATP regeneration system is commonly used.[17] The assay mixture contains the purified myosin construct, with or without F-actin for measuring basal or actin-activated ATPase activity, respectively. The reaction buffer includes MOPS-KOH, NaCl, MgCl₂, EGTA, DTT, BSA, and calmodulin.[17]

-

Reaction Initiation and Measurement: The reaction is initiated by adding ATP. The rate of ADP production is measured, often using a coupled enzyme system (pyruvate kinase and lactate dehydrogenase) that links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

-

Inhibition Studies: To determine the IC50 value, the assay is performed with a range of this compound concentrations.[3][17] The data are then fitted to a dose-response curve.

In Vitro Motility Assay

This assay visualizes the motor function of myosin and its inhibition by this compound.

Objective: To observe the movement of actin filaments propelled by surface-adsorbed myosin and the effect of this compound on this movement.

Methodology:

-

Flow Cell Preparation: A flow cell is created between a microscope slide and a coverslip, coated with nitrocellulose.

-

Myosin Adsorption: The purified myosin construct is introduced into the flow cell and allowed to adhere to the surface.

-

Actin Filament Observation: Fluorescently labeled F-actin filaments in a buffer containing ATP are introduced. The movement of the filaments is observed using fluorescence microscopy.

-

Inhibition Analysis: this compound is added to the flow cell, and its effect on filament velocity is recorded. Reversibility can be tested by washing out the inhibitor and observing if motility is restored.[3]

Generation and Analysis of Resistant Mutants

This approach is crucial for confirming the target of this compound in vivo.

Objective: To identify the genetic basis of this compound resistance.

Methodology:

-

Mutagenesis: Fungal spores are exposed to a mutagen, such as ultraviolet (UV) radiation.[19]

-

Selection: The mutagenized spores are plated on a medium containing a selective concentration of this compound. Colonies that grow are considered resistant mutants.

-

Gene Sequencing: The genomic DNA from resistant mutants is extracted, and the target gene (myo5) is amplified via PCR and sequenced to identify mutations.[19]

-

Confirmation: The identified mutations can be recreated in a wild-type strain through genetic transformation to confirm their role in conferring resistance.

References

- 1. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]

- 5. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]

- 6. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of Fusarium myosin I inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Comprehensive analysis of the mechanisms conferring resistance to this compound in the species. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Comparative transcriptome analysis reveals the resistance regulation mechanism and fungicidal activity of the fungicide this compound in Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Mutations in the this compound-Binding Site of Fusarium Myosin-1 on Its Motor Function and this compound Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

Structural Basis of Phenamacril Binding to Myosin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamacril is a novel and highly specific fungicide that targets a subset of Fusarium species, major pathogens responsible for devastating diseases in staple crops.[1][2] Its remarkable specificity and environmental profile make it a significant tool in agriculture.[3][4] This technical guide provides an in-depth analysis of the structural basis for this compound's interaction with its target protein, Fusarium myosin I (FgMyoI), also known as myosin-5.[3][5] We will explore the intricate molecular details of this binding, the resulting mechanism of inhibition, and the experimental methodologies used to elucidate these findings. This document is intended to be a comprehensive resource for researchers in mycology, structural biology, and fungicide development.

Introduction to this compound and its Target

This compound, chemically known as 2-cyano-3-amino-3-phenylacrylic acetate, is a cyanoacrylate fungicide with potent and specific activity against Fusarium species such as F. graminearum, F. asiaticum, and F. fujikuroi.[1][4][5] Its primary molecular target is the class I myosin motor protein, FgMyoI, encoded by the myo5 gene.[1][5] Myosins are a superfamily of actin-based motor proteins crucial for a wide range of cellular processes. By specifically inhibiting the ATPase activity of FgMyoI, this compound disrupts essential cellular functions in susceptible fungi, including mycelial growth and development, ultimately leading to a reduction in virulence.[3][6]

The Structural Basis of this compound-FgMyoI Interaction

The high-resolution crystal structure of this compound in complex with the motor domain of F. graminearum myosin I (FgMyoI) has been determined, providing profound insights into its mechanism of action (PDB ID: 6UI4).[1][2]

An Allosteric Binding Pocket

This compound binds to a novel allosteric pocket located within the actin-binding cleft of FgMyoI.[1][2][4] This pocket is distinct from the ATP-binding site, classifying this compound as a non-competitive inhibitor.[6][7] The binding of this compound stabilizes the myosin motor domain in an open, pre-power stroke conformation.[1][2][8] This conformational arrest is central to its inhibitory effect.

Key Molecular Interactions

The binding of this compound within this allosteric pocket is mediated by interactions with approximately 18 amino acid residues.[2] These interactions are predominantly hydrophobic, but also include key hydrophilic contacts.[9] The cyano group of this compound forms a hydrogen bond with the hydroxyl group of Serine 217 (S217), while the amino group is proposed to have a charged interaction with Aspartate 540 (D540).[9]

Mutational analyses have validated the importance of several residues in the binding pocket.[2] Point mutations in residues such as S217, E420, and C423 have been shown to confer resistance to this compound.[8][9] Specifically, the S217L mutation is known to cause high resistance.[9][10] Two key residues, Y409 and M375, have been identified as critical determinants of this compound sensitivity.[1]

Mechanism of Inhibition

The binding of this compound to the allosteric pocket in FgMyoI leads to a unique mechanism of inhibition. By occupying this pocket, this compound physically blocks the closure of the actin-binding cleft.[1][2][4] This cleft closure is a critical conformational change required for the progression of the myosin motor through its chemomechanical cycle. The stabilization of the open, pre-power stroke state effectively stalls the motor protein, inhibiting its ATPase activity and preventing its interaction with actin filaments.[6][8] This disruption of the actomyosin cycle underlies the fungicidal effect of this compound.

Quantitative Binding Data

The inhibitory potency of this compound and the impact of specific mutations have been quantified through various biochemical assays. The following table summarizes key quantitative data from the literature.

| Parameter | Condition | Value | Reference |

| IC50 | FgMyo1 ATPase activity | ~360 nM | [6][7] |

| IC50 | Basal ATPase activity of FgMyo1IQ2 | 0.605 ± 0.113 µM | [11] |

| IC50 | Actin-activated ATPase activity of FgMyo1IQ2 | 1.10 ± 0.06 µM | [11] |

| EC50 | F. graminearum isolates | 0.126 ± 0.027 µg/ml | [5] |

| kcat,actin | FgMyo1 (control) | 0.72 ± 0.04 s⁻¹ | [7] |

| kcat,actin | FgMyo1 (+300 nM this compound) | 0.51 ± 0.03 s⁻¹ | [7] |

| kcat,actin | FgMyo1 (+600 nM this compound) | 0.49 ± 0.05 s⁻¹ | [7] |

| Kapp,actin | FgMyo1 (control) | 4.8 ± 0.5 µM | [7] |

| Kapp,actin | FgMyo1 (+300 nM this compound) | 11.7 ± 0.9 µM | [7] |

| Kapp,actin | FgMyo1 (+600 nM this compound) | 24.9 ± 3.5 µM | [7] |

| IC50 Increase | S217T or S217L mutation | ~60-fold | [9][11] |

| IC50 Increase | S217A mutation | ~4-fold | [9][11] |

Experimental Protocols

The elucidation of the structural basis of this compound's activity has relied on a combination of structural biology, biochemistry, and molecular genetics techniques.

Protein Expression and Purification

-

Constructs: The motor domain of FgMyoI (residues 1-736) with a C-terminal His8-tag was co-expressed with F. graminearum Calmodulin (FgCaM, residues 1-149) in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.[1][2]

-

Purification: The protein complex was purified from cell lysates using affinity chromatography, followed by further purification steps to ensure homogeneity for crystallization and biochemical assays.[9]

X-ray Crystallography

-

Crystallization: The purified FgMyoI/FgCaM complex was co-crystallized with this compound and the ATP analog ATP-γS.[1][2]

-

Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source.[1][2] The structure was solved by molecular replacement and refined to a resolution of 2.65 Å.[1][2] The final model contains 692 amino acid residues of FgMyoI and the bound FgCaM.[1][2]

ATPase Activity Assays

-

Steady-State ATPase Activity: The rate of ATP hydrolysis by FgMyoI was measured in the presence and absence of F-actin and varying concentrations of this compound.[6][7] The reaction was monitored by measuring the release of inorganic phosphate using a colorimetric assay.[6]

-

Data Analysis: The data were fitted to the Michaelis-Menten equation to determine kinetic parameters such as kcat and Kapp.[6][7] IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.[6]

Site-Directed Mutagenesis

-

Mutant Generation: Point mutations in the FgMyoI gene were introduced using standard site-directed mutagenesis protocols.[2]

-

Functional Analysis: The mutant proteins were expressed, purified, and their ATPase activity and sensitivity to this compound were assessed as described above to validate the role of specific residues in this compound binding and resistance.[2][9]

Visualizing the Molecular Interactions and Pathways

This compound Binding and Inhibition Pathway

Caption: this compound's inhibitory effect on the actomyosin cycle.

Experimental Workflow for Structural and Functional Analysis

Caption: Workflow for elucidating this compound's mechanism.

Conclusion

The structural and biochemical studies of this compound's interaction with Fusarium myosin I have provided a detailed molecular understanding of its potent and specific fungicidal activity. The identification of a novel allosteric binding pocket and the elucidation of the inhibition mechanism, which involves the stabilization of the pre-power stroke conformation, offer a solid foundation for the rational design of new fungicides. Furthermore, the characterization of resistance-conferring mutations provides valuable information for monitoring and managing the emergence of resistance in the field. This comprehensive knowledge base is crucial for the continued development and sustainable use of this compound and for the discovery of next-generation myosin inhibitors for crop protection.

References

- 1. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]

- 2. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]

- 4. Structural basis of Fusarium myosin I inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Mutations in the this compound-Binding Site of Fusarium Myosin-1 on Its Motor Function and this compound Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Phenamacril on Fusarium Mycelial Growth and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium is a genus of filamentous fungi that includes numerous species responsible for devastating diseases in critical agricultural crops like wheat, maize, and barley. These infections lead to significant yield losses and contaminate grains with mycotoxins, posing a threat to food safety. Phenamacril (also known as JS399-19) is a novel, site-specific cyanoacrylate fungicide developed to specifically target and control diseases caused by Fusarium species.[1][2][3][4] Its high specificity makes it an environmentally benign option for crop protection.[1][2][3] This guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on Fusarium growth and development, and detailed protocols for relevant experimental assays.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of a specific motor protein, myosin I (also referred to as myosin-5 in some literature), which is essential for various cellular functions in Fusarium.[1][2][4]

Key Points:

-

Target: this compound specifically targets the class I myosin in susceptible Fusarium species.[2][5][6]

-

Inhibition: It acts as a reversible and non-competitive inhibitor of the myosin I motor domain's ATPase activity.[1][5][6]

-

Binding: The fungicide binds to a novel allosteric pocket within the actin-binding cleft of the myosin motor domain.[2][3] This binding event prevents the closure of the actin-binding cleft, a crucial step in the ATP hydrolysis cycle.[2]

-

Downstream Effects: By hindering ATPase activity, this compound disrupts essential actin-associated processes.[5] This leads to impaired vesicle transport, abnormal mycelial development, reduced mycotoxin biosynthesis, and ultimately, the inhibition of fungal growth and virulence.[1][2]

Quantitative Data Summary

This compound demonstrates potent inhibitory activity against various developmental stages of susceptible Fusarium species. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values quantify this activity.

Table 1: In Vitro Inhibitory Effect of this compound on Fusarium Species (EC₅₀ Values)

| Fusarium Species | Developmental Stage | EC₅₀ Range (µg/mL) | Average EC₅₀ (µg/mL) | Citation(s) |

| F. pseudograminearum | Mycelial Growth | 0.0998 - 0.5672 | 0.3403 ± 0.0872 | [4][7][8] |

| F. pseudograminearum | Conidial Germination | 5.0273 - 26.4814 | - | [4][7][8] |

| F. pseudograminearum | Sporulation | 0.0770 - 0.1064 | - | [4][7][8] |

| F. oxysporum (human-pathogenic) | Mycelial Growth | - | 0.3 | [3] |

| F. graminearum | Mycelial Growth | - | 0.42 | [3] |

| F. asiaticum | Mycelial Growth | - | 0.44 | [3] |

Table 2: Inhibitory Effect of this compound on Myosin I ATPase Activity (IC₅₀ Values)

| Myosin Source | Assay Condition | IC₅₀ (nM) | Citation(s) |

| F. graminearum Myosin-1 | Steady-state NADH-coupled ATPase assay | ~360 | [5][6][9] |

| F. graminearum Myosin-1 | Basal and actin-activated ATPase | Micromolar range | [10] |

Effects on Mycelial Growth and Fungal Development

This compound exerts a significant and multifaceted inhibitory influence on the life cycle of susceptible Fusarium species.

-

Mycelial Growth Inhibition: this compound strongly inhibits the vegetative growth of Fusarium mycelia. This is a direct consequence of the disruption of the actin cytoskeleton, which is vital for hyphal extension.[1][2][4]

-

Conidial Germination: The fungicide reduces the germination rate of Fusarium conidia (asexual spores).[1][2][4]

-

Morphological Abnormalities: this compound induces teratogenic effects on conidia and their germ tubes. Observed malformations include swelling at the ends of spores and twisted, deformed germ tubes.[4] A notable effect is an increased ratio of conidial germination from the middle cells of the spore rather than the ends.[4][7]

-

Sporulation: this compound is highly effective at inhibiting the quantity of spores produced, with EC₅₀ values for sporulation being lower than those for mycelial growth in F. pseudograminearum.[4][7]

Detailed Experimental Protocols

The following protocols provide standardized methodologies for assessing the antifungal activity of compounds like this compound against Fusarium.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay determines the concentration of a compound required to inhibit the vegetative growth of the fungus on a solid medium.

Materials:

-

Potato Dextrose Agar (PDA)

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Actively growing Fusarium cultures on PDA (3-5 days old)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-6 mm diameter)

-

Incubator (25-28°C)

Procedure:

-

Medium Preparation: Autoclave PDA and cool it to 50-55°C in a water bath.

-

Compound Dilution: Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only the solvent at the highest volume used.

-

Plating: Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing Fusarium culture plate. Place the plug, mycelium-side down, in the center of each prepared plate (both treated and control).

-

Incubation: Seal the plates with paraffin film and incubate them at 25-28°C in the dark.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate has reached the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

-

Use the inhibition data to calculate the EC₅₀ value through probit analysis.

-

References

- 1. benchchem.com [benchchem.com]

- 2. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohsu.edu [ohsu.edu]

- 4. pnas.org [pnas.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. An Improved Method for Quantification of Viable Fusarium Cells in Infected Soil Products by Propidium Monoazide Coupled with Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

In Vitro Antifungal Spectrum of Phenamacril Against Fusarium spp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamacril, a novel cyanoacrylate fungicide, has demonstrated significant and specific in vitro activity against a range of phytopathogenic Fusarium species. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its efficacy through quantitative data, experimental protocols, and diagrammatic representations of its mechanism of action and experimental workflows. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of new antifungal agents and the management of Fusarium-related plant diseases.

Introduction

Fusarium is a genus of filamentous fungi that includes numerous species responsible for devastating diseases in a wide variety of crops, leading to significant economic losses and contamination of food with mycotoxins. The control of Fusarium infections has been a long-standing challenge in agriculture. This compound (also known as JS399-19) has emerged as a promising fungicide with a specific and potent inhibitory effect against several Fusarium species.[1] This document synthesizes the available in vitro data on the antifungal activity of this compound against various Fusarium spp.

Quantitative Antifungal Spectrum of this compound

The in vitro efficacy of this compound against various Fusarium species has been quantified using metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of this compound required to inhibit 50% of fungal growth or a specific enzymatic activity, respectively. The data, compiled from multiple studies, is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound Against Fusarium spp. (Mycelial Growth Inhibition)

| Fusarium Species | EC50 / IC50 (μg/mL) | Reference(s) |

| F. graminearum | 0.42 | [2] |

| F. graminearum | IC50 ~0.365 (equivalent to ~0.095 μg/mL) | [1][3] |

| F. asiaticum | 0.44 | [2] |

| F. fujikuroi | Mean: 0.1544 | [1] |

| F. verticillioides | - | [4] |

| F. incarnatum | Mean: 0.2170 | [5] |

| F. oxysporum (human-pathogenic strain 32931) | 0.3 | [2] |

| F. pseudograminearum | 0.0998 - 0.5672 (Mean: 0.3403) | [6] |

| F. avenaceum | - | [1][3] |

| F. solani | Little to no inhibitory effect | [1][3] |

Note: IC50 values were converted from nM to μg/mL for comparison, using the molar mass of this compound (~261.27 g/mol ). Discrepancies in values for the same species may arise from different strains, experimental conditions, or methodologies.

Table 2: In Vitro Efficacy of this compound Against Fusarium pseudograminearum (Other Inhibitory Effects)

| Inhibitory Effect | EC50 (μg/mL) | Reference(s) |

| Conidial Germination | 5.0273 - 26.4814 | [6][7] |

| Sporulation Quantity | 0.0770 - 0.1064 | [6][7] |

Mechanism of Action: Inhibition of Myosin I

This compound exerts its antifungal effect through a specific and non-competitive inhibition of the class I myosin motor protein in susceptible Fusarium species.[1][2][3] Myosin I is a crucial protein involved in various cellular processes, including vesicle transport, which is essential for hyphal growth and pathogenesis.[8] By binding to an allosteric pocket within the actin-binding cleft of the myosin motor domain, this compound inhibits the ATPase activity of myosin I.[1][2] This disruption of ATP hydrolysis prevents the myosin motor from functioning, leading to the cessation of mycelial growth and other vital cellular activities.[1][8] The species-specificity of this compound is attributed to natural variations in the amino acid sequence of the myosin I protein among different fungal species.[3][9]

This compound's inhibitory action on Fusarium Myosin I.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the antifungal spectrum of this compound against Fusarium spp.

Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of Fusarium.

4.1.1. Materials:

-

Fusarium isolates

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator (25°C)

4.1.2. Procedure:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C.

-

Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). Also, prepare a control plate with the solvent alone.

-

Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: From the margin of a 3-5 day old actively growing Fusarium culture on PDA, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the growth in the control plate reaches the edge of the dish.

-

Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis of the inhibition percentages against the logarithm of the this compound concentrations.

Workflow for determining mycelial growth inhibition.

Conidial Germination Assay

This assay assesses the impact of this compound on the germination of Fusarium spores.

4.2.1. Materials:

-

Fusarium conidial suspension (1 x 10^5 conidia/mL)

-

Potato Dextrose Broth (PDB) or a suitable germination medium (e.g., 2% sucrose solution)

-

This compound stock solution

-

Microtiter plates (96-well) or glass slides

-

Microscope

-

Incubator (25°C)

4.2.2. Procedure:

-

Prepare Conidial Suspension: Harvest conidia from a 7-10 day old Fusarium culture grown on a suitable medium (e.g., PDA or Synthetic Nutrient-Poor Agar) by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.

-

Prepare Test Solutions: In the wells of a microtiter plate or on glass slides, mix the conidial suspension with PDB or germination medium containing various concentrations of this compound. Include a solvent control.

-

Incubation: Incubate the plates or slides at 25°C for a predetermined period (e.g., 6-24 hours).

-

Observation: Using a microscope, observe at least 100 conidia per replicate for germination (defined by the emergence of a germ tube).

-

Data Analysis: Calculate the percentage of germination inhibition for each this compound concentration compared to the control. The EC50 value can be determined using probit analysis.

Conclusion

This compound exhibits a potent and selective in vitro antifungal activity against a significant number of Fusarium species, with the notable exception of F. solani. Its specific mode of action, targeting the essential myosin I motor protein, makes it a valuable tool for the management of Fusarium-related plant diseases. The data and protocols presented in this guide provide a solid foundation for further research into the application of this compound and the development of novel antifungal strategies. Continued investigation into the molecular basis of its species-specificity and potential resistance mechanisms is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Conidial germination in the filamentous fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Phenamacril Derivatives and Analogues: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamacril is a novel cyanoacrylate fungicide that has demonstrated high specificity and efficacy against various Fusarium species, notorious plant pathogens responsible for significant crop damage and mycotoxin contamination. Its unique mode of action, targeting the fungal-specific class I myosin (Myo1), makes it a compelling subject for further research and development in the pursuit of new and improved antifungal agents. This technical guide provides an in-depth overview of the current knowledge on this compound derivatives and analogues, with a focus on their synthesis, biological activity, and the experimental methodologies used for their evaluation.

This compound acts as a noncompetitive and reversible inhibitor of the ATPase activity of Fusarium class I myosin. It binds to an allosteric pocket within the actin-binding cleft of the myosin motor domain. This binding event is thought to prevent the conformational changes necessary for ATP hydrolysis and force generation, ultimately disrupting crucial cellular processes such as mycelial growth and vesicle transport, and inhibiting mycotoxin production. The emergence of resistant strains, primarily due to point mutations in the myosin target protein, necessitates the exploration of novel derivatives and analogues to overcome these challenges.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound, (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate, and its derivatives is primarily achieved through Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst.

General Synthesis Protocol

A general method for synthesizing this compound and its analogues involves the reaction of a substituted benzaldehyde with ethyl cyanoacetate. The reaction can be catalyzed by various bases, such as piperidine or ammonium acetate, and is often carried out in a suitable solvent like ethanol or under solvent-free conditions. Microwave-assisted synthesis has also been reported to be an efficient method.

Example Protocol for this compound Synthesis:

-

To a solution of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate.

-

Characterize the final product using techniques such as NMR (1H, 13C) and mass spectrometry to confirm its structure and purity.

Note: The synthesis of specific derivatives would involve using appropriately substituted benzaldehydes or different active methylene compounds.

Biological Activity of this compound and its Derivatives

The antifungal activity of this compound and its derivatives is typically assessed through in vitro growth inhibition assays against various Fusarium species. The inhibitory effect on the target enzyme, myosin I, is quantified using ATPase activity assays.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and a selection of its derivatives.

Table 1: In Vitro Antifungal Activity of this compound and Derivatives against Fusarium graminearum

| Compound | Modification | EC50 (µM) | Reference |

| This compound (1) | - | 0.15 | |

| Derivative 2 | Ethyl ester replaced with methyl ester | ~1 | |

| Derivative 3 | Ethyl ester replaced with propyl ester | ~1 | |

| Derivative 9 | Phenyl ring replaced with 4-chlorophenyl | >100 | |

| Derivative 14 | Amino group replaced with methylamino | >100 |

Table 2: In Vitro Inhibition of Fusarium graminearum Myosin I ATPase Activity

| Compound | Modification | IC50 (µM) | Reference |

| This compound (1) | - | 0.365 | |

| Derivative 2 | Ethyl ester replaced with methyl ester | ~5 | |

| Derivative 3 | Ethyl ester replaced with propyl ester | ~5 | |

| Derivative 9 | Phenyl ring replaced with 4-chlorophenyl | >100 | |

| Derivative 14 | Amino group replaced with methylamino | >100 |

Experimental Protocols

Fungal Growth Inhibition Assay (Amended Agar Assay)

This method is used to determine the effective concentration of a compound that inhibits 50% of the mycelial growth (EC50) of a fungus.

Protocol:

-

Prepare potato dextrose agar (PDA) medium and autoclave.

-

Cool the medium to approximately 50-60°C.

-

Add the test compound (dissolved in a suitable solvent like DMSO or ethanol) to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). An equivalent amount of the solvent should be added to the control plates.

-

Pour the amended agar into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target Fusarium species.

-

Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached a significant portion of the plate diameter.

-

Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the myosin motor domain and is used to determine the inhibitory activity of compounds (IC50). A common method is the NADH-coupled ATPase assay.

Protocol:

-

Purify the Fusarium myosin I motor domain protein.

-

The assay mixture should contain a buffer (e.g., HEPES), MgCl2, ATP, and an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate). It also includes NADH and lactate dehydrogenase.

-

The reaction is initiated by the addition of the myosin protein to the assay mixture containing various concentrations of the test compound.

-

The hydrolysis of ATP by myosin produces ADP. The ATP regeneration system converts ADP back to ATP, a process that consumes phosphoenolpyruvate and produces pyruvate.

-

Lactate dehydrogenase then reduces pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.

-

The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm over time.

-

The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound on Fusarium myosin I.

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

An In-depth Technical Guide to the Species Selectivity of Phenamacril

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular basis for the species selectivity of Phenamacril, a cyanoacrylate fungicide. It details the mechanism of action, the specific molecular interactions that govern its high potency against certain Fusarium species, and the reasons for its low efficacy against other fungi and eukaryotes.

Executive Summary

This compound is a novel, environmentally benign fungicide that exhibits remarkable specificity for a subset of phytopathogenic fungi within the Fusarium genus.[1] Its mode of action involves the noncompetitive inhibition of the class I myosin motor protein (Myo1), a crucial component of the actin cytoskeleton responsible for essential cellular processes.[2][3] The selectivity of this compound is not based on its uptake or metabolism but is intrinsically linked to specific amino acid residues within the drug's binding site on the myosin protein. This guide elucidates these molecular determinants, providing quantitative data and outlining the experimental protocols used to establish them.

Mechanism of Action: Inhibition of Class I Myosin

This compound exerts its antifungal effect by targeting the sole class I myosin in susceptible Fusarium species, often referred to as FgMyo1 in the model organism Fusarium graminearum.[4][5] Myosins are motor proteins that convert chemical energy from ATP hydrolysis into mechanical force, driving processes along actin filaments.[6] this compound functions as a potent, reversible, and noncompetitive inhibitor of the ATPase activity of the FgMyo1 motor domain.[2][7]

The inhibition disrupts critical cellular functions that rely on myosin I, including:

-

Vesicular transport

-

Endocytosis[9]

-

Formation of the "toxisome," a specialized structure for mycotoxin biosynthesis in F. graminearum[9]

By binding to an allosteric site, this compound locks the myosin motor in a state that is unable to efficiently complete its mechanochemical cycle, ultimately halting fungal growth.[1][10]

The Molecular Basis of Species Selectivity

The high degree of species selectivity is a hallmark of this compound. It is highly active against pathogens like F. graminearum, F. asiaticum, and F. fujikuroi, but shows little to no inhibitory effect on other species such as F. solani, other fungal genera, or myosins from humans and Dictyostelium discoideum.[1][2][11] This specificity is dictated by the amino acid composition of the this compound binding pocket.

X-ray crystallography has revealed that this compound binds to a novel allosteric pocket located within the actin-binding cleft of the FgMyo1 motor domain.[1][10] This pocket is distinct from the ATP-binding site, which is consistent with its noncompetitive mode of inhibition. The binding of this compound is thought to stabilize the myosin in a pre-powerstroke conformation, preventing the closure of the actin-binding cleft, which is a critical step in the force-generating cycle.[1][10]

Sequence alignments and site-directed mutagenesis studies have identified specific residues within the binding pocket that are critical for this compound sensitivity.

-

Methionine 375 (M375): This residue is arguably the most critical determinant of species selectivity. M375 is highly conserved in the myosin I of all known this compound-sensitive Fusarium species.[1] In contrast, insensitive species, including other fungi and eukaryotes, typically possess a lysine (K) at this position.[1][10] The crucial role of this residue was confirmed experimentally:

-

Serine 217 (S217): Located in the 50 kDa cleft of the motor domain, the hydroxyl group of S217 forms a hydrogen bond with the cyano group of this compound.[4][5][12] While this interaction is important, it is not absolutely essential for binding.[4] Mutations at this position are a primary mechanism of acquired resistance in the field and laboratory. For example, substitutions like S217L or S217P drastically reduce binding affinity and confer high resistance.[4][13] The natural resistance of F. solani is attributed in part to a conservative substitution at this position (S217T).[2][8]

Quantitative Data on Species Selectivity

The differential activity of this compound is quantified by comparing its 50% effective concentration (EC₅₀) for inhibiting mycelial growth or its 50% inhibitory concentration (IC₅₀) for inhibiting ATPase activity across various species.

| Organism/Myosin | Species | Assay Type | IC₅₀ / EC₅₀ Value | Sensitivity Level | Reference |

| Fusarium graminearum | Fungus | Mycelial Growth (EC₅₀) | 0.126 µg/mL | High | [14] |

| ATPase Activity (IC₅₀) | ~360 nM | High | [2][11] | ||

| ATPase Activity (IC₅₀) | 0.6 - 1.1 µM | High | [4][5] | ||

| F. graminearum (S217L mutant) | Fungus | ATPase Activity (IC₅₀) | Increased ~60-fold | Resistant | [4] |

| F. graminearum (S217A mutant) | Fungus | ATPase Activity (IC₅₀) | Increased ~4-fold | Low Resistance | [4] |

| Fusarium moniliforme | Fungus | Mycelial Growth (EC₅₀) | 0.459 µg/mL | High | [14] |

| Fusarium avenaceum | Fungus | ATPase Activity | Inhibited | High | [2] |

| Fusarium oxysporum | Fungus | Mycelial Growth (EC₅₀) | 3.565 µg/mL | Moderate | [14] |

| Fusarium solani | Fungus | Motor Activity | Little to no effect | Insensitive | [2] |

| Botrytis cinerea | Fungus | Mycelial Growth (EC₅₀) | 72.188 µg/mL | Insensitive | [14] |

| Magnaporthe grisea | Fungus | Mycelial Growth (EC₅₀) | 77.080 µg/mL | Insensitive | [14] |

| Dictyostelium discoideum | Slime Mold | Motor Activity | No effect | Insensitive | [2] |

| Human Myosin-1c | Human | Motor Activity | No effect | Insensitive | [2] |

Experimental Protocols

The understanding of this compound's selectivity is built upon a range of biochemical, molecular, and cellular assays.

This assay is used to determine the EC₅₀ value of this compound against fungal growth.

-

Medium Preparation: A suitable growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved.

-

Compound Incorporation: this compound, dissolved in a solvent like DMSO, is added to the molten agar at various concentrations. A solvent-only control is also prepared.

-

Plating: The agar is poured into petri dishes and allowed to solidify.

-

Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal culture and placed in the center of each plate.

-

Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a set period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition relative to the solvent control is calculated.

-

Data Analysis: EC₅₀ values are determined by plotting the inhibition percentage against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Biochemical assays require pure protein. The F. graminearum myosin I motor domain (e.g., a construct like FgMyo1IQ2) is typically expressed using a baculovirus system in Sf9 insect cells.[4][5] The protein is then purified using affinity chromatography.

This assay directly measures the effect of this compound on the enzymatic activity of purified myosin I.

-

Reaction Mixture: A reaction buffer containing purified myosin I, F-actin (for actin-activated assays), and ATP is prepared.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Initiation and Incubation: The reaction is initiated by the addition of Mg-ATP and incubated at a controlled temperature.

-

Quantification of Pi: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The rate of ATP hydrolysis is calculated. For IC₅₀ determination, the rates are plotted against inhibitor concentration, and the data are fitted using a four-parameter logistic equation.[11] Kinetic parameters (kcat, Kapp) can be determined by varying substrate (actin or ATP) concentrations.[2]

To confirm the role of specific amino acid residues, mutations are introduced into the myosin I gene.

-

Mutagenesis: Point mutations (e.g., M375K) are introduced into an expression vector containing the myosin I gene using PCR-based site-directed mutagenesis.

-

Protein Expression and Analysis: The mutant protein is expressed, purified, and tested in ATPase assays to quantify the change in this compound sensitivity (IC₅₀).

-